molecular formula C14H25NO5S B585972 4-hydroxy Nonenal Mercapturic Acid CAS No. 146764-24-1

4-hydroxy Nonenal Mercapturic Acid

Cat. No.: B585972
CAS No.: 146764-24-1
M. Wt: 319.42 g/mol
InChI Key: DEWNQQSQBYUUAE-DCNVRKPOSA-N
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Description

4-Hydroxy Nonenal Mercapturic Acid is a metabolite of 4-hydroxy-2-nonenal, a lipid peroxidation product. This compound is formed through the conjugation of 4-hydroxy-2-nonenal with glutathione, followed by further metabolism to mercapturic acid. It is a significant biomarker for oxidative stress and is involved in various biochemical processes .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy Nonenal Mercapturic Acid (4-HNE) are common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various physiological processes.

Mode of Action

4-HNE is generated by the peroxidation of these PUFAs . It interacts with its targets primarily through Michael adduct formation, a type of covalent bonding . This interaction results in changes to the structure and function of the target molecules, affecting their role in cellular processes .

Biochemical Pathways

The action of 4-HNE affects several biochemical pathways. The most prominent effect is the induction of lipid peroxidation, a process that can lead to cell damage and is associated with various pathological conditions . The downstream effects of this pathway disruption can include inflammation, cell death, and increased oxidative stress .

Pharmacokinetics

4-HNE exhibits rapid clearance from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat . This process involves the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-HNE’s action are diverse. At the molecular level, it can lead to modifications of proteins and peptides, affecting their function . At the cellular level, these modifications can disrupt normal cell function and lead to pathological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNE. For instance, the presence of antioxidants can reduce the extent of lipid peroxidation, thereby affecting the formation and action of 4-HNE . Additionally, factors such as pH and temperature can influence the stability of 4-HNE and its metabolites .

Biochemical Analysis

Biochemical Properties

4-hydroxy Nonenal Mercapturic Acid is generated by the peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . It interacts with various enzymes and proteins, primarily through Michael adduct formation .

Cellular Effects

This compound influences cell function by interacting with various biomolecules. It plays a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .

Temporal Effects in Laboratory Settings

About two-thirds of an administered dose of this compound is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates . The C-1 aldehyde of this compound is reduced to an alcohol in about half of these metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the mercapturic acid pathway (MAP), a primary means by which organs limit the toxic effects of 4-HNE . Glutathione transferases (GSTs) catalyze the committed step in the MAP .

Transport and Distribution

This compound is rapidly cleared from plasma and enters the enterohepatic circulation in rats as a glutathione conjugate . It is transported and distributed within cells and tissues through this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal Mercapturic Acid is synthesized through the peroxidation of common omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid. The initial product, 4-hydroxy-2-nonenal, undergoes rapid clearance from the plasma and enters enterohepatic circulation as a glutathione conjugate. This conjugate is further metabolized to mercapturic acid .

Industrial Production Methods

Industrial production of this compound involves the controlled oxidation of polyunsaturated fatty acids, followed by enzymatic conjugation with glutathione. The resulting conjugate is then purified and processed to obtain the final mercapturic acid product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Nonenal Mercapturic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy Nonenal Mercapturic Acid is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy Nonenal Mercapturic Acid is unique due to its specific formation from omega-6 polyunsaturated fatty acids and its role as a biomarker for oxidative stress. Its ability to form covalent adducts with proteins and its involvement in various biochemical pathways make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWNQQSQBYUUAE-DCNVRKPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849528
Record name N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146764-24-1
Record name N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy Nonenal Mercapturic Acid
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4-hydroxy Nonenal Mercapturic Acid
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4-hydroxy Nonenal Mercapturic Acid
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4-hydroxy Nonenal Mercapturic Acid

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